A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Biphenyl-4-yl m-tolyl ether
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of Biphenyl-4-yl m-tolyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-4-yl m-tolyl ether is a diaryl ether with a structural motif of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and application. This in-depth technical guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for biphenyl-4-yl m-tolyl ether. In the absence of direct experimental spectra in the public domain, this guide synthesizes data from analogous structures, including biphenyl, substituted biphenyls, and other diaryl ethers, to offer a well-grounded prediction of its NMR spectra. This document is intended to serve as a valuable resource for researchers in the identification and structural elucidation of this compound and its derivatives.
Introduction
Biphenyl-4-yl m-tolyl ether, also known as 4-(m-tolyloxy)biphenyl, possesses a unique combination of a biphenyl core and a diaryl ether linkage. The biphenyl moiety is a privileged scaffold in drug discovery, while the diaryl ether linkage provides a degree of conformational flexibility and is present in a number of biologically active molecules and advanced materials. Accurate structural confirmation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution.
This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of biphenyl-4-yl m-tolyl ether. The predictions are based on established principles of NMR spectroscopy and analysis of empirical data from structurally related compounds.
Molecular Structure and Atom Numbering
For clarity in the assignment of NMR signals, the atoms of biphenyl-4-yl m-tolyl ether are numbered as shown in the diagram below. This numbering scheme will be used throughout this guide.
Caption: Numbering scheme for biphenyl-4-yl m-tolyl ether.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of biphenyl-4-yl m-tolyl ether in a non-polar solvent like CDCl₃ is expected to show a complex aromatic region between approximately 6.8 and 7.7 ppm, and a singlet for the methyl group around 2.4 ppm. The aromatic signals will arise from the thirteen protons on the three phenyl rings.
Rationale for Predicted Chemical Shifts:
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Biphenyl Moiety (unsubstituted ring): The protons H2', H3', H4', H5', and H6' are expected to have chemical shifts similar to those in biphenyl itself. The ortho-protons (H2' and H6') will be the most deshielded due to the anisotropic effect of the adjacent phenyl ring, appearing around 7.6 ppm. The meta- (H3' and H5') and para- (H4') protons will resonate further upfield, in the range of 7.3-7.5 ppm.[1][2]
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4-Oxy-biphenyl Moiety: The ether oxygen atom is an electron-donating group, which will shield the protons on the attached phenyl ring. Therefore, the protons H2, H6, H3, and H5 are expected to be shifted upfield relative to the unsubstituted biphenyl ring. The protons ortho to the ether linkage (H2 and H6) will likely appear as a doublet around 7.0-7.2 ppm, while the protons meta to the ether (H3 and H5) will be further downfield, likely overlapping with other signals in the 7.4-7.6 ppm region.
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m-Tolyl Moiety: The protons on the m-tolyl ring (H2'', H4'', H5'', and H6'') will have distinct chemical shifts influenced by both the ether oxygen and the methyl group. The methyl group is weakly electron-donating, causing slight upfield shifts. The proton ortho to both the ether and the methyl group (H2'') will likely be a singlet or a narrow triplet around 6.8-6.9 ppm. The proton para to the methyl group (H5'') will likely be a triplet around 7.2-7.3 ppm. The other two protons (H4'' and H6'') will likely appear as doublets or multiplets in the range of 6.9-7.1 ppm.
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Methyl Group: The methyl protons (CH₃) are attached to an aromatic ring and are expected to resonate as a sharp singlet around 2.4 ppm, a typical value for a tolyl methyl group.[1]
Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H2', H6' | ~ 7.60 | d | J ≈ 7-8 |
| H3', H5' | ~ 7.45 | t | J ≈ 7-8 |
| H4' | ~ 7.35 | t | J ≈ 7-8 |
| H3, H5 | ~ 7.50 | d | J ≈ 8-9 |
| H2, H6 | ~ 7.10 | d | J ≈ 8-9 |
| H5'' | ~ 7.25 | t | J ≈ 8 |
| H4'', H6'' | ~ 6.95 - 7.05 | m | - |
| H2'' | ~ 6.85 | s or t | J ≈ 2 |
| CH₃ | ~ 2.40 | s | - |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show 19 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent. The chemical shifts will be influenced by the substitution pattern and the electronic effects of the ether oxygen and the methyl group.
Rationale for Predicted Chemical Shifts:
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Quaternary Carbons: The carbon atoms directly attached to the ether oxygen (C1 and C1'') will be significantly deshielded, appearing in the range of 155-160 ppm. The biphenyl bridgehead carbons (C4 and C1') will also be quaternary and are expected around 135-142 ppm. The carbon bearing the methyl group (C3'') will be found around 140 ppm.
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Biphenyl Moiety (unsubstituted ring): The carbons of the terminal phenyl ring (C2' to C6') will have chemical shifts similar to those of biphenyl, with the ipso-carbon (C1') being the most deshielded among them (around 141 ppm).[3][4] The other carbons will resonate in the typical aromatic region of 127-129 ppm.
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4-Oxy-biphenyl Moiety: The ether oxygen will cause a significant downfield shift for the ipso-carbon (C1) and an upfield shift for the ortho (C2, C6) and para (C4) carbons, although the para position is substituted. The meta carbons (C3, C5) will be less affected.
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m-Tolyl Moiety: The carbon atoms of the m-tolyl ring will show shifts characteristic of a 3-methylphenoxy group. The ipso-carbon (C1'') will be highly deshielded. The carbon bearing the methyl group (C3'') will also be downfield. The other carbons will appear in the aromatic region, with their specific shifts influenced by their position relative to the two substituents.
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Methyl Carbon: The methyl carbon (CH₃) is expected to have a chemical shift of around 21 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~ 157 |
| C2, C6 | ~ 119 |
| C3, C5 | ~ 129 |
| C4 | ~ 138 |
| C1' | ~ 141 |
| C2', C6' | ~ 127 |
| C3', C5' | ~ 129 |
| C4' | ~ 128 |
| C1'' | ~ 158 |
| C2'' | ~ 116 |
| C3'' | ~ 140 |
| C4'' | ~ 124 |
| C5'' | ~ 130 |
| C6'' | ~ 121 |
| CH₃ | ~ 21 |
Key 2D NMR Correlations for Structural Confirmation
For an unambiguous assignment of all ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are indispensable. The following diagram illustrates the expected key long-range correlations in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum.
Caption: Predicted key HMBC correlations for biphenyl-4-yl m-tolyl ether.
Key Expected Correlations:
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COSY (Correlation Spectroscopy): Would show correlations between adjacent protons within each aromatic ring system. For example, H2'/H3', H3'/H4', etc.
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HSQC (Heteronuclear Single Quantum Coherence): Would connect each proton to its directly attached carbon atom.
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HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for connecting the different fragments of the molecule. Key correlations would be observed from the protons of the m-tolyl ring to the quaternary carbon C1'', and from the protons of the 4-oxy-biphenyl ring to the quaternary carbons C1 and C1'. The methyl protons would show correlations to C2'', C3'', and C4''.
Experimental Protocol for NMR Analysis
For researchers who synthesize or isolate biphenyl-4-yl m-tolyl ether, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.
Materials:
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Biphenyl-4-yl m-tolyl ether sample (5-10 mg)
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Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
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NMR tube (5 mm diameter)
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Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
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Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a standard 400 MHz spectrometer):
-
Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of CDCl₃.
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Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
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-
¹H NMR Acquisition:
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Set the spectral width to cover the range of approximately -1 to 10 ppm.
-
Use a standard 30- or 45-degree pulse.
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Set the number of scans to 8 or 16 for a reasonably concentrated sample.
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Apply a line broadening of 0.3 Hz during processing to improve the signal-to-noise ratio.
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Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
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-
¹³C NMR Acquisition:
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Set the spectral width to cover the range of approximately 0 to 200 ppm.
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Use a proton-decoupled pulse sequence.
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Set the number of scans to 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
2D NMR Acquisition (optional but recommended):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize the acquisition parameters according to the instrument's user guide.
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Conclusion
This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of biphenyl-4-yl m-tolyl ether. The predicted chemical shifts, multiplicities, and key 2D correlations are based on a thorough analysis of fundamental NMR principles and empirical data from structurally related compounds. This information serves as a robust framework for the identification and structural verification of this molecule, aiding researchers in their synthetic and analytical endeavors. The provided experimental protocol offers a practical guide for obtaining high-quality NMR data.
References
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PubMed. (2016). NMR Assignment for Diaryl Ether Structures (4-O-5 Structures) in Pine Wood Lignin. Retrieved from [Link]
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University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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Science Publishing Group. (2021). Figure S1. 1H NMR spectrum (300 MHz) of 4-methoxybiphenyl in CDCl3. Retrieved from [Link]
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ResearchGate. (2003). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. Retrieved from [Link]
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